acetic acid;5-methoxy-2-methyl-1H-inden-1-ol
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Overview
Description
Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including acetic acid;5-methoxy-2-methyl-1H-inden-1-ol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohols or amines from the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid;5-methoxy-2-methyl-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features
Uniqueness
Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
646507-54-2 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
acetic acid;5-methoxy-2-methyl-1H-inden-1-ol |
InChI |
InChI=1S/C11H12O2.C2H4O2/c1-7-5-8-6-9(13-2)3-4-10(8)11(7)12;1-2(3)4/h3-6,11-12H,1-2H3;1H3,(H,3,4) |
InChI Key |
MRINVERGSSYPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1O)C=CC(=C2)OC.CC(=O)O |
Origin of Product |
United States |
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